Fasudil Impurity 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

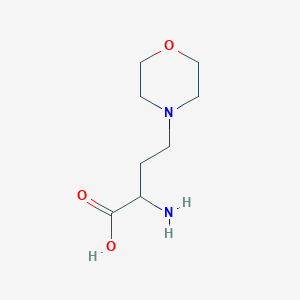

“Fasudil Impurity 1” is an impurity of Fasudil . Fasudil is a potent Rho-kinase inhibitor and vasodilator . It has been used for the treatment of cerebral vasospasm, which is often due to subarachnoid hemorrhage .

Synthesis Analysis

The synthesis of Fasudil involves taking 5-isoquinoline sulfoacid as raw material, refluxing in thionyl chloride to obtain 5-isoquinoline sulfonyl chloride hydrochloride . The crude product of fasudil hydrochloride is separated out by dropwise adding saturated hydrogen chloride ethanol solution . The crude product is then recrystallized with ethanol aqueous solution to obtain fasudil hydrochloride .

科学的研究の応用

Identification and Characterization in Manufacturing

- Fasudil impurity 1, a process-related impurity in fasudil hydrochloride, has been identified and characterized during the manufacturing process. Systematic approaches, following the principles of quality by design as per ICH Q8 guidance, have been utilized to control these impurities. Techniques like RP-HPLC with volatile mobile phase gradient elution and UV detection, positive ESI high-resolution TOF-MS analysis, and triple quadrupole mass spectrometry have been employed for this purpose. The key impurity was further verified through synthesis and organic spectroscopy including NMR and IR spectroscopy. Understanding the nature of these impurities is crucial for quality control in the manufacture of fasudil hydrochloride bulk drug substance and injection (Song, Chen, Lu, & Hang, 2014).

Role in Disease Models and Therapeutic Potential

- Fasudil has been studied for its therapeutic effects in various disease models. For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis (MS), fasudil showed therapeutic potential. The treatment with fasudil led to an amelioration of clinical severity, a decrease in the expression of ROCK-II in the spleen, improvement in demyelination, and inhibition of inflammatory cells. It indicated that fasudil primarily inhibited CD4+IL-17+ T cells in early treatment and elevated CD4+IL-10+ regulatory T cells and IL-10 production in late treatment. These findings suggest that fasudil's effect in EAE could be through inducing the polarization of M2 macrophages and inhibiting inflammatory responses (Liu et al., 2013).

Development of Drug Delivery Systems

- Research has been conducted on developing drug delivery systems for fasudil. A study focused on encapsulating fasudil into liposomes, aiming to deliver the drug to the brain. The study showed successful encapsulation of fasudil into liposomes and demonstrated their stability and sustained release properties, suggesting that fasudil-loaded liposomes could be candidates for clinical evaluation (Ishida, Takanashi, Doi, Yamamoto, & Kiwada, 2002).

Clinical Trials and Efficacy Studies

- Clinical trials and studies have been performed to evaluate the efficacy and safety of fasudil in various conditions. For instance, a double-blind, placebo-controlled trial investigated the efficacy of fasudil in patients with stable angina. The study showed that fasudil significantly increased the ischemic threshold in angina patients during exercise, suggesting its potential for further investigation in higher doses (Vicari et al., 2005).

Safety And Hazards

特性

CAS番号 |

1423155-03-6 |

|---|---|

製品名 |

Fasudil Impurity 1 |

分子式 |

C14H17N3O2S |

分子量 |

291.37 |

外観 |

White powder |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]- Quinoline |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

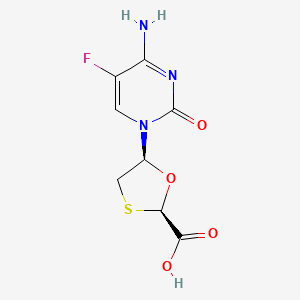

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600880.png)

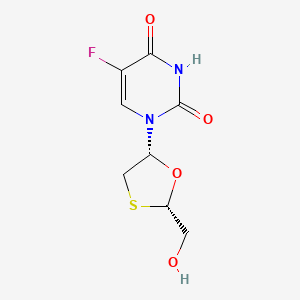

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)